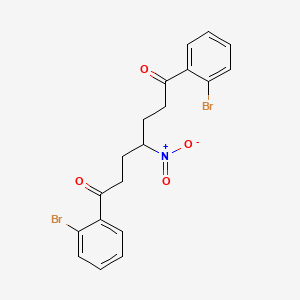
1,7-Bis(2-bromophenyl)-4-nitroheptane-1,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Bis(2-bromophenyl)-4-nitroheptane-1,7-dione is an organic compound characterized by the presence of bromine, nitro, and ketone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Bis(2-bromophenyl)-4-nitroheptane-1,7-dione typically involves multi-step organic reactions. One common method includes the bromination of phenyl rings followed by the introduction of nitro groups and the formation of the heptane-1,7-dione backbone. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1,7-Bis(2-bromophenyl)-4-nitroheptane-1,7-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions or amines in the presence of a suitable solvent.
Major Products
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1,7-Bis(2-bromophenyl)-4-nitroheptane-1,7-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 1,7-Bis(2-bromophenyl)-4-nitroheptane-1,7-dione involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atoms can facilitate binding to certain enzymes or receptors. The compound’s effects are mediated through these interactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,7-Bis(2-chlorophenyl)-4-nitroheptane-1,7-dione
- 1,7-Bis(2-fluorophenyl)-4-nitroheptane-1,7-dione
- 1,7-Bis(2-iodophenyl)-4-nitroheptane-1,7-dione
Uniqueness
1,7-Bis(2-bromophenyl)-4-nitroheptane-1,7-dione is unique due to the presence of bromine atoms, which can significantly influence its reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atoms can enhance the compound’s ability to participate in specific chemical reactions and interactions with biological targets.
Properties
CAS No. |
823809-85-4 |
|---|---|
Molecular Formula |
C19H17Br2NO4 |
Molecular Weight |
483.1 g/mol |
IUPAC Name |
1,7-bis(2-bromophenyl)-4-nitroheptane-1,7-dione |
InChI |
InChI=1S/C19H17Br2NO4/c20-16-7-3-1-5-14(16)18(23)11-9-13(22(25)26)10-12-19(24)15-6-2-4-8-17(15)21/h1-8,13H,9-12H2 |
InChI Key |
NMXGOAXNRLXSOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCC(CCC(=O)C2=CC=CC=C2Br)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


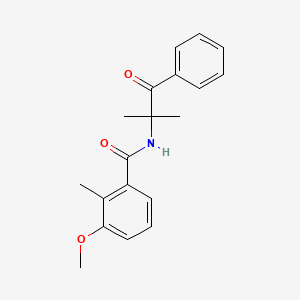
![4-Methyl-5-[methyl(phenyl)amino]-5-oxopentanoic acid](/img/structure/B14223816.png)
![(2S)-2-[Hydroxy(phenyl)amino]propanal](/img/structure/B14223826.png)
![2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylbutanoic acid](/img/structure/B14223833.png)
![2,6-DI-Tert-butyl-4-[3-(diethylamino)propyl]phenol](/img/structure/B14223838.png)
![{[(5,5-Diiodo-3,3-dimethylpentyl)oxy]methyl}benzene](/img/structure/B14223844.png)
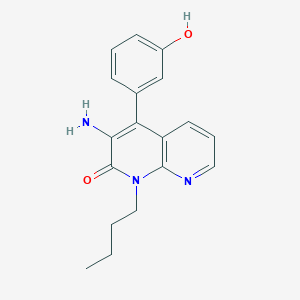

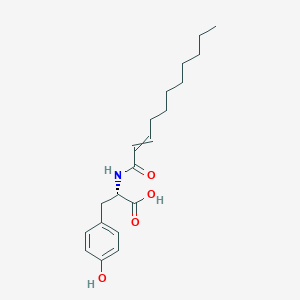
![(1S,5S,8aS)-1-Ethyl-3-oxo-1,5,8,8a-tetrahydro-3H-[1,3]oxazolo[3,4-a]pyridine-5-carboxylic acid](/img/structure/B14223881.png)
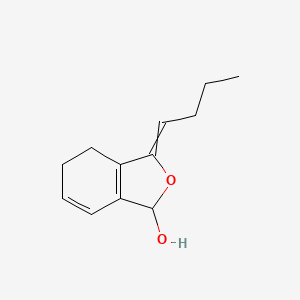
![Pyridine, 1-[(2-bromophenyl)sulfonyl]-1,2,3,4-tetrahydro-](/img/structure/B14223905.png)
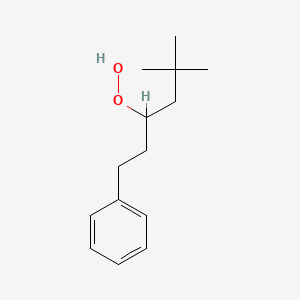
![1-Nitro-4-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14223913.png)
